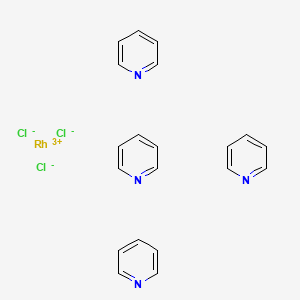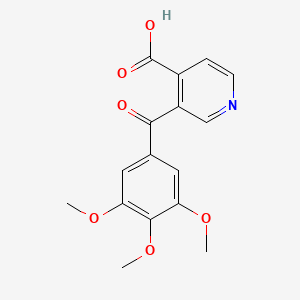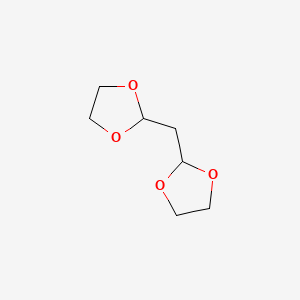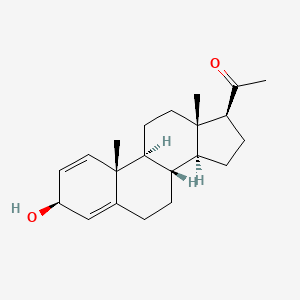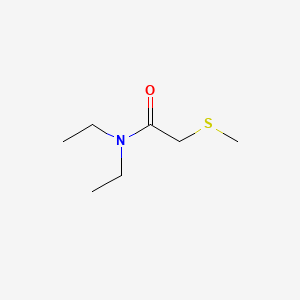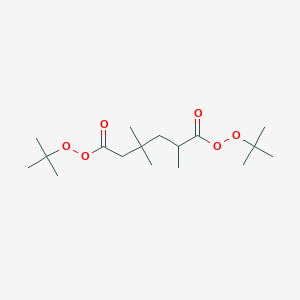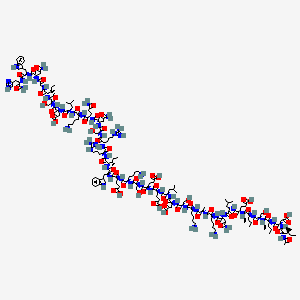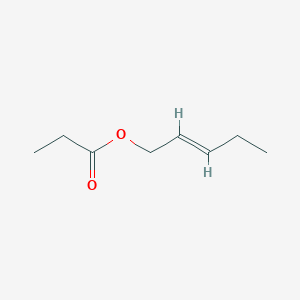
(E)-2-Methylpent-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methylpent-2-en-1-yl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of (E)-2-Methylpent-2-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
(E)-2-Methylpent-2-en-1-yl acetate can be synthesized through the esterification of (E)-2-Methylpent-2-en-1-ol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, (E)-2-Methylpent-2-en-1-ol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester in high purity.
化学反応の分析
Types of Reactions
(E)-2-Methylpent-2-en-1-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-2-Methylpent-2-en-1-ol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols and acid or base catalysts under reflux conditions.
Major Products Formed
Hydrolysis: (E)-2-Methylpent-2-en-1-ol and acetic acid.
Reduction: (E)-2-Methylpent-2-en-1-ol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
(E)-2-Methylpent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant fruity odor.
作用機序
The mechanism of action of (E)-2-Methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester functional group undergoes nucleophilic attack by various reagents, leading to the formation of different products.
類似化合物との比較
(E)-2-Methylpent-2-en-1-yl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a fruity odor, used as a solvent in various applications.
Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in the flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in the fragrance and flavor industries, as well as its potential biological activities, make it a compound of interest in various fields of research.
特性
CAS番号 |
41414-72-6 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
[(E)-pent-2-enyl] propanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChIキー |
TVWTWFOQTIIHEO-AATRIKPKSA-N |
異性体SMILES |
CC/C=C/COC(=O)CC |
正規SMILES |
CCC=CCOC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
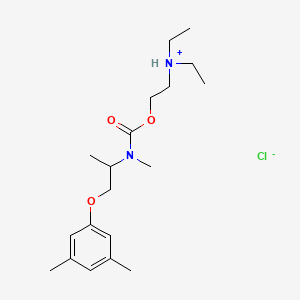
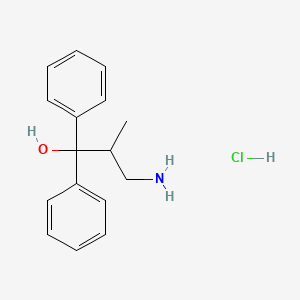
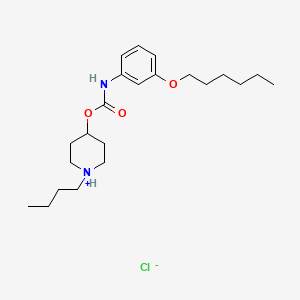
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
